Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Description

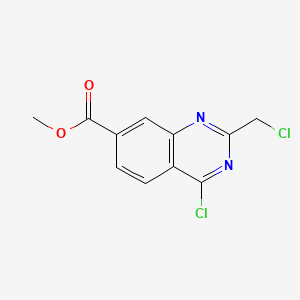

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a halogenated quinazoline derivative characterized by a quinazoline core substituted with a chlorine atom at position 4, a chloromethyl (-CH₂Cl) group at position 2, and a methyl ester (-COOCH₃) at position 5.

Key features of the compound include:

- Molecular formula: Likely C₁₁H₈Cl₂N₂O₂ (inferred from naming conventions).

- Reactivity: The chloromethyl group (-CH₂Cl) is highly reactive, enabling nucleophilic substitution reactions, while the chlorine at position 4 enhances electrophilicity at the quinazoline core.

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-7-8(4-6)14-9(5-12)15-10(7)13/h2-4H,5H2,1H3 |

InChI Key |

FWUKUOWCDLVQRP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis from o-Anthranilic Acid Derivatives

Li et al. (2010) reported an efficient one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids, which are structurally related to o-aminobenzoic acids. This method involves the reaction of o-anthranilic acid derivatives with chloroacetyl chloride or similar chloromethylating agents in anhydrous methanol under nitrogen atmosphere. The reaction proceeds at room temperature or slightly elevated temperatures (~25 °C) for about 2 hours, followed by filtration and washing to isolate the chloromethylquinazolinone derivatives in good yields (typically 60-80%). The process benefits from mild conditions, simple workup, and avoids the use of excessive reagents or harsh conditions.

Table 1. Typical Reaction Conditions for One-Step Synthesis

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| o-Anthranilic acid (5 mmol) | Chloroacetyl chloride | Anhydrous MeOH | Room temp | 2 h | 60-80 | Nitrogen atmosphere, mild |

Multi-Step Synthesis via Cyclization and Chlorination

Alternative synthetic routes involve multi-step procedures starting from o-aminoacetophenone or related ketone derivatives. One patented method describes the condensation of o-aminoacetophenone with hydroxylamine hydrochloride to form a ketoxime intermediate, which upon cyclization with chloroacetyl chloride yields 2-chloromethyl-4-methyl quinazoline-3-oxide. Subsequent reduction with phosphorus trichloride affords the chloromethylquinazoline derivative. This method, while effective, uses toxic reagents such as phosphorus trichloride and requires careful handling.

Another approach uses 5-methyl-1H-benzodiazepine-2(3H)-ketone as a precursor, which undergoes chlorination with phosphorus oxychloride to yield the chloromethylquinazoline compound. However, this method also involves hazardous reagents and is less favored for industrial production due to safety and cost concerns.

Catalytic Ring-Closing Method

A more industrially practical method involves the ring-closing reaction of o-aminoacetophenone and chloroacetonitrile catalyzed by hydrogen chloride. This method features a shorter synthetic route, higher yield, and safer operational conditions compared to the phosphorus reagent-based methods. It is suitable for scale-up and workshop production, offering advantages in terms of simplicity and environmental impact.

Reaction Mechanisms and Key Intermediates

Formation of Quinazoline Core

The cyclization to form the quinazoline core typically involves nucleophilic attack of the amino group on a carbonyl or activated nitrile group, followed by ring closure and dehydration. In the one-step synthesis from o-anthranilic acid, the chloroacetyl chloride reacts with the amino group to form an amide intermediate, which cyclizes to the quinazolinone ring.

Chloromethylation

The chloromethyl group at position 2 is introduced either directly by reaction with chloroacetyl chloride or via chlorination of a hydroxymethyl intermediate. This chloromethyl substituent is a key functional handle for further derivatization and biological activity.

Analytical Data and Characterization

Typical characterization of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate includes:

- Melting Point: Generally observed in the range of 240-280 °C depending on purity and substituents.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for aromatic protons, chloromethyl methylene protons (singlet around δ 4.5 ppm), and carboxylate methyl protons (singlet around δ 3.7 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the compound, often with high-resolution mass spectrometry confirming elemental composition.

- Infrared Spectroscopy (IR): Strong absorption bands for carbonyl (C=O) groups around 1670 cm⁻¹ and aromatic C-H stretching.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| One-step from o-anthranilic acid | o-Anthranilic acid, chloroacetyl chloride | Methanol, nitrogen atmosphere | Mild conditions, simple, scalable | Limited substrate scope | 60-80 |

| Multi-step via ketoxime intermediate | o-Aminoacetophenone, hydroxylamine hydrochloride | Chloroacetyl chloride, PCl3 | Good control over substitution | Toxic reagents, complex steps | Moderate |

| Catalytic ring-closing | o-Aminoacetophenone, chloroacetonitrile | HCl catalyst | Short route, high yield, safe | Requires acid catalysis control | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines and thiols.

Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline derivatives with different functional groups .

Scientific Research Applications

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-Amino-4-Chloroquinazoline-7-Carboxylate (CAS 1246209-90-4)

Structural Differences :

- Substituents: An amino (-NH₂) group replaces the chloromethyl (-CH₂Cl) at position 2.

- Molecular formula : C₁₀H₈ClN₃O₂ (vs. C₁₁H₈Cl₂N₂O₂ for the target compound).

Functional Implications :

- Reactivity: The amino group is electron-donating, reducing electrophilicity at the quinazoline core compared to the electron-withdrawing chloromethyl group. This difference impacts reactivity in cross-coupling or alkylation reactions.

- Biological activity: Amino-substituted quinazolines are common in kinase inhibitors (e.g., EGFR inhibitors), whereas chloromethyl derivatives may act as alkylating agents or prodrugs.

Methyl 2-((2-Chlorobenzyl)thio)-4-Oxo-3-Phenyl-3,4-Dihydroquinazoline-7-Carboxylate (Compound 8)

Structural Differences :

- Substituents : A thioether (-S-CH₂-C₆H₄Cl) replaces the chloromethyl group, and a 4-oxo group introduces a dihydroquinazoline structure.

- Molecular formula : C₂₃H₁₈ClN₂O₃S (significantly larger due to aromatic and phenyl groups).

Functional Implications :

Pyridazine Derivatives (EP 4 374 877 A2)

Structural Differences :

- Core structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces the quinazoline core.

- Substituents : Includes trifluoromethyl (-CF₃) and morpholine groups, which are absent in the target compound.

Functional Implications :

- Electron-withdrawing effects : The -CF₃ group enhances metabolic stability and lipophilicity, differing from the chloromethyl group’s reactivity.

- Therapeutic use : These derivatives target inflammatory diseases, demonstrating how core heterocycle modifications diversify biological applications.

Data Table: Comparative Analysis of Key Compounds

Hazard and Handling Considerations

The chloromethyl group in the target compound poses significant hazards:

Biological Activity

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a quinazoline ring with various substituents, including a methyl group, chlorine atoms, and a carboxylate group. These functional groups are critical in determining its chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C10H8Cl2N2O2 |

| Molecular Weight | 247.09 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline solid |

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties, primarily through the inhibition of tyrosine kinases involved in cancer cell signaling pathways. This compound has shown significant promise in this area:

- Mechanism of Action : The compound interacts with specific kinases by binding to their active sites, inhibiting their activity and thereby preventing cancer cell proliferation. This mechanism is crucial for its potential therapeutic effects against various cancers.

-

In Vitro Studies : Research indicates that this compound exhibits potent activity against several cancer cell lines:

- HepG2 (Liver Cancer) : IC50 values around 18.79 µM/L.

- MCF-7 (Breast Cancer) : IC50 values around 20.98 µM/L.

- HCT-116 (Colorectal Cancer) : Demonstrated significant growth inhibition in cell viability assays.

- Case Studies : In a study involving various quinazoline derivatives, this compound was highlighted for its superior inhibitory effects compared to other similar compounds, indicating its potential as a lead compound in drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:

- Broad-Spectrum Efficacy : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Mechanism of Action : Its antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism.

Other Biological Activities

Research has also indicated that this compound may possess additional biological activities:

- Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Antiviral Potential : Preliminary investigations have indicated that this compound could inhibit viral replication in certain models, warranting further exploration into its antiviral mechanisms.

Q & A

Q. Q1: What are the optimal synthetic routes for Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or halogenation of precursor quinazolines. For example, cyclization reactions using phosphorus oxychloride (POCl₃) as a chlorinating agent can introduce chlorine at the 4-position, while chloromethylation at the 2-position may require alkylation with chloromethyl methyl ether (CMME) under controlled conditions . However, CMME is highly toxic and carcinogenic , necessitating strict safety protocols (e.g., inert atmosphere, corrosion-resistant reactors). Yield optimization requires precise stoichiometry and temperature control (e.g., 60–80°C for chlorination). Purity (>95%) is achieved via recrystallization from ethanol or column chromatography using silica gel .

Q. Q2: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloromethyl group at δ 4.5–5.0 ppm for H) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, critical for confirming the chloromethyl and ester groups .

- HPLC-MS : Retention time and m/z values (e.g., [M+H]+ at ~280–300 Da) confirm molecular identity and purity .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies often arise from differences in:

- Synthetic routes : Impurities (e.g., unreacted intermediates) may confound bioassays. Validate purity via HPLC-MS and elemental analysis before testing .

- Assay conditions : Use standardized protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and broth microdilution ).

- Structural analogs : Compare activity against closely related derivatives (e.g., Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) to isolate the impact of the chloromethyl and ester groups .

Q. Q4: What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Monitor enzyme activity (e.g., fluorescence-based assays for kinases) under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .

- Docking studies : Use AutoDock or Schrödinger to model interactions between the compound and active sites (e.g., quinazoline binding to ATP pockets in kinases) .

- Mutagenesis : Introduce point mutations in target enzymes (e.g., replacing key residues like Lys123 in EGFR) to validate binding hypotheses .

Q. Q5: How can researchers mitigate risks when handling hazardous intermediates like chloromethyl methyl ether (CMME) during synthesis?

Methodological Answer:

- Substitution : Replace CMME with safer alternatives (e.g., bis(chloromethyl) ether in trace amounts under strict containment) .

- Engineering controls : Use fume hoods with HEPA filters and corrosion-resistant reactors (e.g., glass-lined steel).

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and impermeable aprons. Decontaminate spills with sodium bicarbonate to neutralize HCl byproducts .

Methodological Challenges and Solutions

Q. Q6: What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models electron density maps to predict sites for nucleophilic/electrophilic attacks (e.g., chloromethyl group reactivity) .

- Retrosynthetic analysis : Use Synthia or Reaxys to propose viable pathways, prioritizing reactions with high atom economy (e.g., Friedel-Crafts alkylation vs. SN2 substitutions) .

Q. Q7: How can crystallographic data be leveraged to improve the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or cocrystals with enhanced aqueous solubility .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O bonds) that hinder dissolution; modify substituents (e.g., replace methyl ester with carboxylate) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.